molecular formula C12H10ClNO B8387740 1-Acetamino-5-chloronaphthalene

1-Acetamino-5-chloronaphthalene

Cat. No. B8387740
M. Wt: 219.66 g/mol
InChI Key: HIWZTNNZKREHKL-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

The above synthesized 1-chloro-5-nitronaphthalene (540 mg, 2.6 mmol) was dissolved in 10 mL AcOH, followed by treatment with 415 mg (7.43 mmol) iron powder and subsequently acylated with Ac2O (0.26 mL, 2.73 mmol) according to the procedure described in Example 209A to give 543 mg (95%) of 1-acetamino-5-chloronaphthalene.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
415 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[CH3:15][C:16](OC(C)=O)=[O:17]>CC(O)=O.[Fe]>[NH:12]([C:7]1[C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH:10]=[CH:9][CH:8]=1)[C:16]([CH3:15])=[O:17]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
ClC1=CC=CC2=C(C=CC=C12)[N+](=O)[O-]
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
415 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC=CC2=C(C=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 543 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.